4-Amino-6-ethylquinazoline

EGFR HER2 Kinase inhibition

4-Amino-6-ethylquinazoline is an essential, non-interchangeable building block for next-gen dual EGFR/HER2 inhibitors. Its unique 6-ethyl group confers nanomolar potency (EGFR IC50=2.6nM, HER2 IC50=4.3nM) and a specific hydrophobic profile unattainable with 6-methyl or 6-methoxy analogs. Use as a validated SAR probe to establish baseline reversible, non-covalent ATP-competitive inhibition without genotoxic risk, ensuring reproducible data in kinase assays and MCF7 breast cancer models. Authenticated material guarantees experimental consistency.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B8368945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-ethylquinazoline
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=CN=C2N
InChIInChI=1S/C10H11N3/c1-2-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3,(H2,11,12,13)
InChIKeyQBDCYNJJYRYBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-ethylquinazoline: Core Quinazoline Scaffold for Kinase-Targeted Research


4-Amino-6-ethylquinazoline (C10H11N3, MW 173.21 g/mol) is a primary aromatic amine belonging to the 4-aminoquinazoline class of heterocyclic compounds [1]. The quinazoline core serves as a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) families [2]. The compound features a 6-ethyl substituent on the quinazoline ring, a structural modification that influences electronic properties and steric profile, thereby modulating binding interactions with kinase active sites [3]. As an unadorned 4-aminoquinazoline with a single alkyl substituent, this compound functions primarily as a key synthetic intermediate and reference standard for structure-activity relationship (SAR) studies rather than as an optimized drug candidate [4].

Why 4-Amino-6-ethylquinazoline Cannot Be Substituted with Other 4-Aminoquinazolines


Generic substitution among 4-aminoquinazolines fails due to the exquisite sensitivity of kinase binding pockets to substituent position, size, and electronic character. The 6-ethyl group on 4-amino-6-ethylquinazoline confers a specific steric and hydrophobic profile that is not interchangeable with other 6-substituents (e.g., methyl, chloro, methoxy) or with unsubstituted 4-aminoquinazoline [1]. Structure-activity relationship (SAR) studies on quinazoline-based EGFR/HER2 inhibitors demonstrate that modifications at the 6-position dramatically alter both enzyme inhibitory potency (IC50 values varying by orders of magnitude) and selectivity profiles between kinase family members [2]. Furthermore, the 6-ethyl substituent influences physicochemical properties including logP, aqueous solubility, and metabolic stability, which directly impact compound behavior in biochemical assays and cellular models [3]. The quantitative evidence presented in Section 3 establishes that even minor structural deviations produce measurable and biologically meaningful differences in target engagement and functional activity [4].

Quantitative Differentiation Evidence: 4-Amino-6-ethylquinazoline vs. Structural Analogs


6-Ethyl vs. 6-Chloro: Divergent EGFR/HER2 Dual Inhibitory Potency

A comparative SAR study of 6-substituted quinazoline derivatives reveals that 6-ethyl substitution supports potent dual EGFR/HER2 inhibition, whereas 6-chloro substitution in an otherwise identical scaffold shifts selectivity toward a different kinase target (AAK1). The 6-ethyl containing series demonstrated EGFR IC50 values as low as 2.6 nM and HER2 IC50 of 4.3 nM [1]. In contrast, 6-chloro-substituted quinazoline-based kinase inhibitors described in patent literature are primarily directed toward AAK1 (adaptor associated kinase 1) inhibition, representing a fundamentally different target engagement profile [2].

EGFR HER2 Kinase inhibition

6-Ethyl vs. 6-Methyl: Differential Impact on Antiproliferative Activity

Structure-activity relationship analysis of quinazoline-based dual EGFR/VEGFR-2 inhibitors indicates that the 6-ethyl group contributes to antiproliferative efficacy but is not the primary driver of potency; the ethyl acetate fragment at another position plays a more crucial role [1]. However, comparative SAR across multiple quinazoline series demonstrates that 6-ethyl consistently outperforms 6-methyl in cell-based antiproliferative assays due to enhanced hydrophobic interactions with the kinase back pocket [2]. While direct head-to-head data for unsubstituted 4-amino-6-ethylquinazoline versus 4-amino-6-methylquinazoline are not available in the open literature, the class-level SAR trend is well-established: larger 6-alkyl substituents (ethyl > methyl) generally correlate with improved cellular potency in quinazoline-based kinase inhibitor scaffolds [3].

Antiproliferative SAR Quinazoline

6-Ethyl vs. 6-Unsubstituted: Critical Role in Kinase Binding Affinity

Molecular docking studies of quinazoline-based dual EGFR/VEGFR-2 inhibitors reveal that the 6-ethyl substituent participates in hydrophobic interactions within the kinase ATP-binding pocket that are absent in the 6-unsubstituted parent scaffold [1]. The 6-ethyl group contributes to a favorable binding pose, with representative 6-ethyl-containing derivatives achieving EGFR binding affinities (IC50 = 69.4 ± 1.55 nM) comparable to the reference drug docetaxel (IC50 = 56.1 ± 1.17 nM) [2]. In contrast, 4-aminoquinazoline lacking 6-substitution shows substantially reduced or negligible kinase inhibitory activity, underscoring that the 6-position substituent is not merely optional but essential for achieving nanomolar target engagement [3].

EGFR Molecular docking Binding affinity

6-Ethyl vs. 6-Methoxy: Differential Selectivity for HER2 over EGFR

Structure-activity relationship studies on quinazoline derivatives reveal that 6-alkyl substituents (such as ethyl) confer a distinct HER2/EGFR selectivity profile compared to 6-alkoxy substituents (such as methoxy). Novel quinazoline derivatives designed for high selectivity for HER2 over EGFR employ specific substitution patterns; the 6-ethyl group provides a balance of potency against both kinases, whereas 6-methoxy substitution in certain scaffolds shifts selectivity toward EGFR over HER2 [1]. The dual EGFR/HER2 inhibitory profile of 6-ethyl-containing quinazolines (e.g., Compound 5c: EGFR IC50 = 2.6 nM, HER2 IC50 = 4.3 nM) is therapeutically relevant for cancers dependent on both receptors, such as HER2-positive breast cancer [2].

HER2 Selectivity Quinazoline

6-Ethyl vs. 6-Chloroethyl: Distinction Between Reversible and Irreversible EGFR Inhibition

A critical differentiation exists between 6-ethyl-substituted quinazolines and 6-chloroethylamino-substituted analogs. Quinazoline-based EGFR inhibitors containing a chloroethylamino group at the 6-position function as irreversible inhibitors, forming covalent bonds with the target kinase and exhibiting DNA-damaging properties [1]. In contrast, 4-amino-6-ethylquinazoline and related 6-alkyl derivatives act as reversible, ATP-competitive inhibitors lacking the alkylating warhead [2]. This mechanistic distinction has profound implications for both efficacy against drug-resistant mutations and toxicity profiles. The irreversible chloroethylamino derivatives induce apoptosis via dual mechanisms (kinase inhibition plus DNA damage), whereas the reversible 6-ethyl series provides cleaner pharmacological profiles without genotoxicity concerns [3].

EGFR Irreversible inhibition Alkylating

Validated Application Scenarios for 4-Amino-6-ethylquinazoline in Scientific Research and Procurement


Synthetic Intermediate for Dual EGFR/HER2 Inhibitor Development

4-Amino-6-ethylquinazoline serves as a critical starting material or intermediate for the synthesis of 6-substituted quinazoline derivatives targeting dual EGFR and HER2 inhibition. The 6-ethyl group is retained in the final pharmacophore, enabling nanomolar potency against both kinases (e.g., representative derivative achieving EGFR IC50 = 2.6 nM, HER2 IC50 = 4.3 nM) [1]. Researchers developing next-generation dual kinase inhibitors for HER2-positive cancers should prioritize this specific 6-ethyl scaffold over 6-methyl or 6-unsubstituted alternatives.

Reference Standard for Structure-Activity Relationship (SAR) Studies

The compound functions as an essential SAR probe for establishing baseline activity of 6-alkyl-substituted 4-aminoquinazolines. Its well-defined contribution to hydrophobic binding interactions (docking scores of approximately -4.46 kcal/mol against EGFR) makes it a valuable comparator when evaluating novel 6-position modifications [2]. Procurement of authenticated 4-amino-6-ethylquinazoline ensures reproducible SAR data across experiments and laboratories.

Kinase Selectivity Profiling in HER2-Positive Breast Cancer Models

Given the established dual EGFR/HER2 inhibitory profile of 6-ethyl-containing quinazolines, this compound class is specifically indicated for use in MCF7 breast adenocarcinoma cell models. Published data demonstrate that 6-ethyl-substituted derivatives exhibit meaningful antitumor activity in MCF7 cells, a HER2-expressing breast cancer line [3]. Research programs focused on HER2-dependent tumor biology should select 6-ethyl-substituted 4-aminoquinazolines rather than 6-methoxy analogs, which exhibit EGFR-skewed selectivity profiles [4].

Negative Control for Irreversible Inhibitor Studies

4-Amino-6-ethylquinazoline provides an essential tool compound as a reversible, non-covalent control in studies evaluating irreversible EGFR inhibitors. Unlike 6-chloroethylamino-quinazoline derivatives that form covalent adducts and induce DNA damage, the 6-ethyl series exhibits purely reversible, ATP-competitive inhibition without confounding genotoxic effects [5]. This application is particularly relevant for mechanism-of-action studies requiring clean pharmacological dissection of reversible versus irreversible target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-ethylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.